molecular formula C13H16O2 B2894771 5-Methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 857995-40-5

5-Methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B2894771
CAS RN: 857995-40-5
M. Wt: 204.269
InChI Key: FLRSCMNVXRWMJM-UHFFFAOYSA-N
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Description

5-Methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one, also known as 5-MeO-DiPT or Foxy Methoxy, is a psychoactive substance that belongs to the tryptamine class of compounds. It was first synthesized in 1985 by Alexander Shulgin, a renowned chemist and pharmacologist. 5-MeO-DiPT has gained popularity in recent years as a recreational drug due to its hallucinogenic properties. However,

Scientific Research Applications

Sigma Receptor Affinity and Antiproliferative Activity

  • Sigma Receptor Binding: Compounds containing 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one have been explored for their affinity and selectivity towards sigma receptors. These receptors are involved in various cellular functions, and compounds targeting them are of interest for therapeutic applications. For example, certain derivatives demonstrated high potency and selectivity for the sigma(1) receptor, which could be useful for positron emission tomography (PET) experiments (Berardi et al., 2005).
  • Antiproliferative Activity: Some naphthalene compounds have shown antiproliferative effects in rat C6 glioma cells, suggesting potential use in tumor research and therapy (Berardi et al., 2005).

Synthesis and Chemical Properties

  • Alternative Synthesis: An alternative and straightforward synthesis method for 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, closely related to the chemical , was developed. This synthesis could be significant for producing biologically active compounds more efficiently (Öztaşkın et al., 2011).
  • Intramolecular Alkylation Studies: Research into the acid-catalyzed reactions of compounds similar to 5-methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one contributes to our understanding of intramolecular alkylation, a key process in organic synthesis (Johnson & Mander, 1978).

Potential Therapeutic Applications

  • Anticancer Activity: Compounds incorporating 1-aminotetralins, closely related to 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, have been synthesized and shown to exhibit anticancer activity against human glioblastoma and prostate cancer cell lines. This indicates potential therapeutic applications of these compounds in oncology (Özgeriş et al., 2017).

Bioactivity of Related Compounds

  • Antimicrobial Metabolites: Research into the aquatic fungus Delitschia corticola revealed new metabolites structurally related to 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, exhibiting antimicrobial activities. This expands the understanding of bioactive compounds in aquatic fungi and their potential uses (Sun et al., 2011).

properties

IUPAC Name

5-methoxy-7,8-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8-7-12(15-3)10-5-4-6-11(14)13(10)9(8)2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRSCMNVXRWMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCCC(=O)C2=C1C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-7,8-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one

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